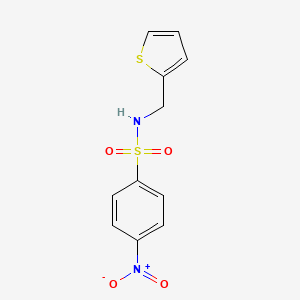

4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

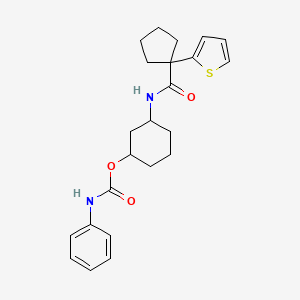

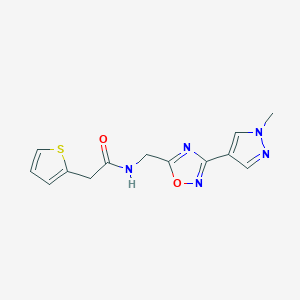

“4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” is a derivative of benzenesulfonamide . It is a white solid with a melting point of 154–156 °C . This compound has been identified as a potent inhibitor of the H5N1 influenza A virus .

Synthesis Analysis

The synthesis of “4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” involves the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . The yield of this reaction is reported to be 36% .Molecular Structure Analysis

The molecular structure of “4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” can be analyzed using 1H NMR spectroscopy. The 1H NMR spectrum (400 MHz, CDCl3) shows peaks at δ 8.32 (d, J = 8.8 Hz, 2H), 8.00 (d, J = 8.9 Hz, 2H), 7.20–7.13 (m, 2H), 6.91–6.82 (m, 2H), 5.09 (t, J = 5.6 Hz, 1H), 4.47 (d, J = 5.4 Hz, 2H) .Chemical Reactions Analysis

“4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” has been identified as a potent inhibitor of the H5N1 influenza A virus . This suggests that it may interact with the M2 proton channel of the virus, thereby inhibiting its replication .Physical And Chemical Properties Analysis

“4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” is a white solid with a melting point of 154–156 °C . Its molecular weight is 202.188 .Applications De Recherche Scientifique

Inhibitors of Kynurenine 3-Hydroxylase :Sulfonamides like 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are important for exploring the pathophysiological role of the kynurenine pathway in neuronal injury. For instance, specific sulfonamides showed potent inhibitory activity in vitro and were effective in blocking kynurenine 3-hydroxylase in animal models (Röver et al., 1997).

Solid-Phase Synthesis Applications :Sulfonamides, including 4-nitro derivatives, have been used as key intermediates in solid-phase synthesis. They facilitate various chemical transformations and the production of diverse privileged scaffolds, showcasing their versatility in chemical synthesis (Fülöpová & Soural, 2015).

First Hyperpolarizability and Optical Properties :Compounds like 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide have been evaluated for their first hyperpolarizability, which is a measure of their nonlinear optical properties. These studies are crucial for the development of new materials with potential applications in photonics and optoelectronics (Kucharski et al., 1999).

Pro-Apoptotic Effects in Cancer Cells :Certain sulfonamide derivatives, including 4-nitro variants, have been synthesized and shown to induce pro-apoptotic effects in cancer cells. This suggests their potential application in cancer therapy through the activation of specific cellular pathways (Cumaoğlu et al., 2015).

Antifungal Activity :Sulfonamide compounds, including 4-nitro derivatives, have been synthesized and shown to possess potent antifungal activity. This indicates their potential use in the development of new antifungal agents (Gupta & Halve, 2015).

Coordination Chemistry and Electronic Properties :The coordination chemistry of compounds like 4-nitro-N-(quinolin-8-yl)benzenesulfonamide has been studied. This research expands our understanding of the electronic properties and potential applications of these compounds in various fields, including materials science (Gole et al., 2021).

Inhibition of Carbonic Anhydrase :Ureido-substituted benzenesulfonamides, a class to which 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide belongs, have been shown to inhibit carbonic anhydrase. This inhibition has potential therapeutic applications, particularly in treating conditions like glaucoma (Pacchiano et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c14-13(15)9-3-5-11(6-4-9)19(16,17)12-8-10-2-1-7-18-10/h1-7,12H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZYPANIMNJWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2711743.png)

![Ethyl 2-tert-butyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2711745.png)

![4-[(2E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B2711749.png)

![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)

![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)

![2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2711757.png)